4-{[(E)-(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
Description
4-{[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring, a triazole ring, and a hydrosulfide group
Properties
Molecular Formula |
C9H12N6S |
|---|---|
Molecular Weight |
236.30 g/mol |
IUPAC Name |
4-[(E)-(1-ethyl-3-methylpyrazol-4-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C9H12N6S/c1-3-14-5-8(7(2)13-14)4-11-15-6-10-12-9(15)16/h4-6H,3H2,1-2H3,(H,12,16)/b11-4+ |
InChI Key |
JHAPFORHHMXACP-NYYWCZLTSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C)/C=N/N2C=NNC2=S |
Canonical SMILES |
CCN1C=C(C(=N1)C)C=NN2C=NNC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Coupling of Pyrazole and Triazole Rings: The pyrazole and triazole rings are coupled through a condensation reaction with an aldehyde to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imine group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the function of essential enzymes in bacterial cells. In anticancer research, it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENEAMINO-1,2,4-TRIAZOLE
- 4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENEAMINO-1,2,4-TRIAZOLE
Uniqueness
4-{[(E)-1-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to the presence of the hydrosulfide group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
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